An In-depth Technical Guide to the Synthesis and Characterization of ALK Inhibitor 1 (Ceritinib/LDK378)
An In-depth Technical Guide to the Synthesis and Characterization of ALK Inhibitor 1 (Ceritinib/LDK378)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis, characterization, and biological activity of the compound commercially known as "ALK inhibitor 1," which is scientifically identified as Ceritinib (LDK378). While marketed as an Anaplastic Lymphoma Kinase (ALK) inhibitor, this potent pyrimidine-based compound also exhibits significant inhibitory activity against Focal Adhesion Kinase (FAK) and Testis-Specific Serine/Threonine Kinase 2 (TSSK2). This document details the synthetic route, analytical characterization, and known signaling pathways affected by this multi-kinase inhibitor, presenting quantitative data in structured tables and detailed experimental methodologies. Visual diagrams of key signaling pathways and experimental workflows are provided to facilitate a deeper understanding of its mechanism of action and practical application in research.
Introduction
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that plays a crucial role in the development of the nervous system.[1] However, chromosomal rearrangements and mutations in the ALK gene can lead to the expression of oncogenic fusion proteins, driving the proliferation and survival of cancer cells in various malignancies, most notably in non-small cell lung cancer (NSCLC).[1] This has made ALK a prime target for cancer therapy.
"ALK inhibitor 1," scientifically known as Ceritinib (LDK378), is a second-generation ALK inhibitor designed to overcome resistance to earlier inhibitors like crizotinib.[2] It is a potent, orally bioavailable, ATP-competitive inhibitor of ALK.[3][4] Interestingly, further research and commercial information have revealed that this compound also potently inhibits other kinases, including Focal Adhesion Kinase (FAK) and Testis-Specific Serine/Threonine Kinase 2 (TSSK2).[3][5] This multi-targeted profile suggests a broader potential for therapeutic intervention and necessitates a thorough understanding of its activity against all known targets.
This guide will provide an in-depth look at the synthesis of Ceritinib, its detailed characterization, and the signaling pathways it modulates, with a particular focus on FAK and TSSK2, in addition to its primary ALK target.
Synthesis of ALK Inhibitor 1 (Ceritinib/LDK378)
The synthesis of Ceritinib (5-chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)-N4-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine) is a multi-step process. The following protocol is based on the synthetic route described in the scientific literature.[6][7]
Experimental Protocol: Synthesis of Ceritinib
Materials and Reagents:
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2,4,5-trichloropyrimidine
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2-(isopropylsulfonyl)aniline
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tert-butyl 4-(4-amino-5-isopropoxy-2-methylphenyl)piperidine-1-carboxylate
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Trifluoroacetic acid (TFA)
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Dichloromethane (DCM)
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N,N-Diisopropylethylamine (DIPEA)
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n-Butanol
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Hydrochloric acid (HCl)
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Sodium hydroxide (NaOH)
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Standard laboratory glassware and purification equipment (e.g., column chromatography apparatus)
Procedure:
Step 1: Synthesis of N-(2,5-dichloropyrimidin-4-yl)-2-(isopropylsulfonyl)aniline
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To a solution of 2,4,5-trichloropyrimidine in a suitable solvent such as n-butanol, add 2-(isopropylsulfonyl)aniline and a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA).
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Heat the reaction mixture under reflux for several hours until the reaction is complete, monitoring by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
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Purify the crude product by column chromatography on silica gel to yield N-(2,5-dichloropyrimidin-4-yl)-2-(isopropylsulfonyl)aniline.
Step 2: Synthesis of tert-butyl 4-(4-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-5-isopropoxy-2-methylphenyl)piperidine-1-carboxylate
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Combine N-(2,5-dichloropyrimidin-4-yl)-2-(isopropylsulfonyl)aniline and tert-butyl 4-(4-amino-5-isopropoxy-2-methylphenyl)piperidine-1-carboxylate in a suitable solvent like n-butanol.
-
Add an acid catalyst, such as a catalytic amount of hydrochloric acid.
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC or LC-MS.
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Once the reaction is complete, cool the mixture and remove the solvent in vacuo.
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Purify the resulting residue by column chromatography to obtain the Boc-protected intermediate.
Step 3: Deprotection to yield Ceritinib (LDK378)
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Dissolve the purified product from Step 2 in a suitable solvent such as dichloromethane (DCM).
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Add trifluoroacetic acid (TFA) to the solution to cleave the Boc protecting group.
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Stir the reaction at room temperature for a few hours until deprotection is complete (monitored by TLC or LC-MS).
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Neutralize the reaction mixture with a base, such as a saturated aqueous solution of sodium bicarbonate.
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Extract the aqueous layer with an organic solvent like DCM.
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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The crude product can be further purified by recrystallization or column chromatography to yield the final product, 5-chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)-N4-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine (Ceritinib).
Workflow of Ceritinib Synthesis
Caption: Synthetic scheme for ALK Inhibitor 1 (Ceritinib/LDK378).
Characterization of ALK Inhibitor 1 (Ceritinib/LDK378)
The structural integrity and purity of the synthesized Ceritinib should be confirmed using a suite of analytical techniques.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR and ¹³C NMR spectroscopy are used to confirm the chemical structure of the final compound. The expected chemical shifts and coupling constants should be consistent with the structure of Ceritinib.
Mass Spectrometry (MS):
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High-resolution mass spectrometry (HRMS) is employed to determine the exact mass of the molecule, confirming its elemental composition.
High-Performance Liquid Chromatography (HPLC):
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HPLC is utilized to assess the purity of the synthesized compound. A validated method can determine the percentage of the desired compound and identify any impurities.[6][8][9]
Physicochemical Properties
The following table summarizes the key physicochemical properties of Ceritinib.
| Property | Value |
| Chemical Formula | C₂₈H₃₆ClN₅O₃S |
| Molecular Weight | 558.14 g/mol [10] |
| Appearance | Off-white solid |
| Solubility | DMSO: 1 mg/mL; Ethanol: 16 mg/mL[4] |
| InChI Key | VERWOWGGCGHDQE-UHFFFAOYSA-N[10] |
Biological Activity
Ceritinib is a potent inhibitor of several kinases. The following table summarizes its inhibitory activity against various targets as measured by IC₅₀ values.
| Target Kinase | IC₅₀ (nM) | Reference |
| ALK | 0.2 | [3] |
| FAK | 2 | [5] |
| TSSK2 | 31 | [5] |
| IGF-1R | 8 | [3] |
| InsR | 7 | [3] |
| STK22D | 23 | [3] |
| FLT3 | 60 | [3] |
Signaling Pathways
Ceritinib's multi-kinase inhibitory profile means it can modulate several critical signaling pathways involved in cell proliferation, survival, and migration.
ALK Signaling Pathway
In cancer, ALK fusion proteins lead to constitutive activation of downstream signaling pathways, including the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways, promoting cell growth and survival. Ceritinib acts as an ATP-competitive inhibitor, blocking the kinase activity of ALK and thereby inhibiting these downstream signals.
ALK Signaling Pathway Diagram
Caption: Inhibition of ALK signaling by Ceritinib.
FAK Signaling Pathway
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a central role in integrin-mediated signaling, affecting cell adhesion, migration, proliferation, and survival.[11][12] Overexpression and activation of FAK are common in many cancers.[11] Ceritinib's inhibition of FAK can disrupt these processes.
FAK Signaling Pathway Diagram
Caption: FAK signaling pathway and its inhibition by Ceritinib.[13]
TSSK2 Signaling
Testis-Specific Serine/Threonine Kinase 2 (TSSK2) is primarily expressed in the testis and is crucial for spermatogenesis.[14][15] Its specific downstream signaling cascade is not as well-elucidated as those for ALK and FAK. However, it is known to be involved in the regulation of sperm motility and development.[15] Inhibition of TSSK2 by Ceritinib could have implications for male fertility, a factor to consider in preclinical and clinical development.
Conceptual TSSK2 Signaling Diagram
Caption: Conceptual overview of TSSK2 function and inhibition.
Conclusion
"ALK inhibitor 1," or Ceritinib (LDK378), is a potent multi-kinase inhibitor with significant activity against ALK, FAK, and TSSK2, among other kinases. Its synthesis is a well-defined, multi-step process, and its characterization relies on standard analytical techniques. The ability of Ceritinib to inhibit multiple oncogenic signaling pathways, particularly those driven by ALK and FAK, underscores its therapeutic potential in various cancers. The off-target inhibition of TSSK2 highlights the importance of comprehensive kinase profiling in drug development. This technical guide provides a foundational resource for researchers and drug development professionals working with this versatile and clinically relevant small molecule inhibitor. Further research into the nuanced effects of its polypharmacology will continue to refine its clinical applications and may unveil new therapeutic opportunities.
References
- 1. Ceritinib (LDK378)(1032900-25-6) 1H NMR spectrum [chemicalbook.com]
- 2. Ceritinib (LDK378) prevents bone loss via suppressing Akt and NF-κB-induced osteoclast formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. RP-HPLC method for ceritinib analysis in pharmaceuticals. [wisdomlib.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A phase I study of the anaplastic lymphoma kinase inhibitor ceritinib in combination with gemcitabine-based chemotherapy in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijpsr.com [ijpsr.com]
- 10. medkoo.com [medkoo.com]
- 11. researchgate.net [researchgate.net]
- 12. commerce.bio-rad.com [commerce.bio-rad.com]
- 13. researchgate.net [researchgate.net]
- 14. academic.oup.com [academic.oup.com]
- 15. Testis-specific serine/threonine kinase dTSSK2 regulates sperm motility and male fertility in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
